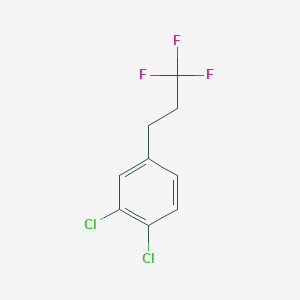
1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene
Descripción general
Descripción
1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene is a useful research compound. Its molecular formula is C9H7Cl2F3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene (CAS Number: 1099597-52-0) is a chlorinated aromatic compound with potential biological activities that warrant investigation. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₉H₇Cl₂F₃
Molecular Weight: 227.06 g/mol
Structure: The compound consists of a benzene ring substituted with two chlorine atoms and a trifluoropropyl group.
| Property | Value |
|---|---|
| CAS Number | 1099597-52-0 |
| MDL Number | MFCD11226647 |
| Purity | ≥95% |
| Hazard Classification | Irritant |
Antimicrobial Properties
Research indicates that chlorinated aromatic compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess such properties. For instance, chlorinated compounds have been shown to disrupt bacterial cell membranes and interfere with metabolic processes.
Toxicological Studies
Toxicological assessments reveal that exposure to chlorinated compounds can lead to cytotoxic effects. In vitro studies have demonstrated that this compound can induce apoptosis in certain cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction.
Case Studies
-
Case Study on Bacterial Resistance
A study published in ACS Omega examined the impact of various chlorinated compounds on Pseudomonas protegens. The findings indicated that certain derivatives could achieve over 80% bacterial removal at specific concentrations, highlighting the potential for this compound in antimicrobial applications . -
Cytotoxic Effects in Human Cell Lines
Research conducted on human lung carcinoma cells demonstrated that exposure to this compound resulted in significant cell death at concentrations above 50 µM. The study attributed this effect to increased reactive oxygen species (ROS) production and subsequent DNA damage.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: Chlorinated aromatic compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition: These compounds may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function.
- Oxidative Stress Induction: The generation of ROS contributes to cellular damage and apoptosis.
Propiedades
IUPAC Name |
1,2-dichloro-4-(3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3/c10-7-2-1-6(5-8(7)11)3-4-9(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQTUEFTNTYYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















